Product packaging for 2H-imidazo[4,5-g][1,2,3]benzothiadiazole(Cat. No.:CAS No. 42341-41-3)

2H-imidazo[4,5-g][1,2,3]benzothiadiazole

Cat. No.: B13094397
CAS No.: 42341-41-3
M. Wt: 176.20 g/mol
InChI Key: ZBAPTBRNNCVUFB-UHFFFAOYSA-N
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Description

2H-Imidazo[4,5-g][1,2,3]benzothiadiazole is a novel fused heteroaromatic scaffold of significant interest in medicinal chemistry and drug discovery. This complex system incorporates imidazole and 1,2,3-benzothiadiazole rings, a structure known to contribute to pronounced biological activity. While research on this specific isomer is emerging, compounds based on the imidazo-thiadiazole core are extensively investigated as non-steroidal cytotoxic agents . These scaffolds are explored for their potential to inhibit critical biological pathways, such as those mediated by the epidermal growth factor receptor (EGFR) in cancers like non-small cell lung cancer (NSCLC) . The structural similarity of such fused heterocycles to adenosine triphosphate (ATP) allows them to compete for binding sites on enzyme targets like TGFβ receptors, thereby disrupting signals for cell proliferation and metastasis . Furthermore, related benzothiadiazole and imidazothiadiazole derivatives demonstrate a broad spectrum of pharmacological activities beyond oncology, including potent antimicrobial effects against various bacterial and fungal strains . The presence of multiple nitrogen atoms and a sulfur atom in its structure provides distinct electronic properties and hydrogen-bonding capacity, making this compound a valuable building block for developing targeted therapies and probing complex biochemical interactions. It represents a promising lead structure for researchers developing new therapeutic agents against resistant cancers and infectious diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N4S B13094397 2H-imidazo[4,5-g][1,2,3]benzothiadiazole CAS No. 42341-41-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42341-41-3

Molecular Formula

C7H4N4S

Molecular Weight

176.20 g/mol

IUPAC Name

2H-imidazo[4,5-g][1,2,3]benzothiadiazole

InChI

InChI=1S/C7H4N4S/c1-2-5-7(12-11-10-5)6-4(1)8-3-9-6/h1-3,11H

InChI Key

ZBAPTBRNNCVUFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNSC2=C3C1=NC=N3

Origin of Product

United States

Synthetic Methodologies for 2h Imidazo 4,5 G 1 2 3 Benzothiadiazole and Its Derivatives

De Novo Synthetic Strategies for the Imidazo[4,5-g]mdpi.combohrium.comnih.govbenzothiadiazole Core

Constructing the fused tricyclic system is the primary challenge in synthesizing these compounds. Modern organic chemistry offers several powerful approaches to achieve this, including classical cyclization reactions, efficient multicomponent strategies, and innovative photoredox catalysis.

Ring-closing or cyclization reactions are fundamental to the synthesis of heterocyclic cores. These reactions form one or more rings in a single or sequential manner to build the target architecture. For fused benzimidazole (B57391) systems, strategies often involve the formation of the imidazole (B134444) ring onto a pre-existing functionalized benzothiadiazole or, conversely, the construction of the thiadiazole ring onto a benzimidazole scaffold.

A variety of cyclization reactions have been documented for related ring-fused benzimidazoles. mdpi.com These include protocols based on the condensation of precursors, cross-dehydrogenative coupling using transition metal catalysis, annulation onto a benzimidazole core, and radical cyclization involving homolytic aromatic substitution. mdpi.com For instance, a silver-catalyzed intramolecular 6-endo-dig oxacyclization has been successfully employed to prepare 1H-benzo dntb.gov.uanih.govimidazo[1,2-c] mdpi.comnih.govoxazin-1-one derivatives from N-Boc-2-alkynylbenzimidazole substrates, demonstrating the utility of metal-catalyzed cyclizations in creating fused systems. nih.gov Another relevant strategy is the condensation of imidazo[4,5-e]-1,2,4-triazine-3-thiones with esters like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or diethyl acetylenedicarboxylate (DEAD), which leads to functionalized imidazothiazolotriazine derivatives. nih.gov

Table 1: Selected Cyclization Strategies for Fused Benzimidazole Systems

Reaction TypePrecursorsKey Reagents/CatalystsResulting Core StructureReference
Intramolecular OxacyclizationN-Boc-2-alkynylbenzimidazolesAg₂CO₃/TFA1H-benzo dntb.gov.uanih.govimidazo[1,2-c] mdpi.comnih.govoxazin-1-one nih.gov
Condensation/CyclizationImidazo[4,5-e]-1,2,4-triazine-3-thiones and DEAD/DMADAcetic Acid or AlcoholsImidazo[4,5-e]thiazolo[3,2-b]triazines nih.gov
Oxidative Cyclizationo-(cycloamino)anilinesPeroxides in acid, OxoneRing-fused imidazo[4,5-f]benzimidazoles mdpi.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. bohrium.com The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a prominent example used to generate imidazo-fused heterocycles. researchgate.net

A notable MCR was discovered for the synthesis of imidazo[4,5-g]quinazoline derivatives, a scaffold closely related to the target benzothiadiazole system. mdpi.com This reaction involves a cascade of transformations, including the formation of a Schiff's base, an intramolecular hetero-Diels-Alder reaction, defluorination, and dehydrogenation. mdpi.com Similarly, I₂/DMSO mediated three-component reactions of 2-aminobenzothiazoles, barbituric acids, and aryl acetylenes or ketones have been developed to produce 2-arylbenzo[d]imidazo[2,1-b]thiazole derivatives, showcasing the power of MCRs in rapidly building molecular complexity. rsc.orgresearchgate.net

Table 2: Examples of Multicomponent Reactions for Related Heterocycles

Reaction Name/TypeComponentsKey Reagents/CatalystsProduct ScaffoldReference
Cascade MCR5-aminobenzimidazole derivatives, aldehydes, ammonia (B1221849) source(Implicit from starting materials)Imidazo[4,5-g]quinazoline mdpi.com
I₂/DMSO Mediated MCR2-aminobenzothiazoles, barbituric acids, terminal aryl acetylenesI₂, DMSO2-arylbenzo[d]imidazo[2,1-b]thiazole rsc.org
Groebke–Blackburn–Bienaymé (GBB)2-aminoazines, aldehydes, isonitrilesLa(OTf)₃Imidazo[1,2-a]azines researchgate.net

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling novel transformations under mild conditions. While specific applications to the 2H-imidazo[4,5-g] mdpi.combohrium.comnih.govbenzothiadiazole core are yet to be reported, its utility in constructing related N-heterocycles is well-established. For example, the regioselective C₃-formylation of imidazo[1,2-a]pyridines has been achieved using rose bengal as an organic photoredox catalyst. nih.gov This methodology highlights the potential of photoredox catalysis to be applied to the synthesis and functionalization of the target benzothiadiazole system, offering green alternatives to traditional methods. nih.gov

Functionalization and Derivatization of the Imidazo[4,5-g]mdpi.combohrium.comnih.govbenzothiadiazole Framework

Once the core tricyclic structure is synthesized, its properties can be tuned by introducing various substituents. Nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions are premier strategies for the selective functionalization of such electron-deficient heterocyclic systems.

Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying halogenated, electron-poor aromatic and heteroaromatic rings. nih.gov The electron-withdrawing nature of the fused thiadiazole and imidazole rings is expected to activate the benzene (B151609) portion of the 2H-imidazo[4,5-g] mdpi.combohrium.comnih.govbenzothiadiazole core toward SₙAr reactions.

Studies on the analogous 4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.combohrium.comnih.govthiadiazole) system have demonstrated the feasibility of this approach. nih.gov The bromine atom in this scaffold can be displaced by various N-, O-, and S-nucleophiles. nih.gov For instance, reactions with amines such as morpholine (B109124), piperidine, and pyrrolidine (B122466) proceed to give the corresponding substituted products. nih.gov These reactions confirm that SₙAr is a viable pathway for introducing diverse functional groups onto a benzothiadiazole-containing core.

Table 3: Nucleophilic Aromatic Substitution on Bromo-benzo-bis-thiadiazole

SubstrateNucleophileSolventConditionsProduct TypeReference
4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.combohrium.comnih.govthiadiazole)MorpholineDMF25 °C, 24 hMono-substituted nih.gov
4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.combohrium.comnih.govthiadiazole)PiperidineDMF25 °C, 24 hMono-substituted nih.gov
4,8-dibromobenzo[1,2-d:4,5-d′]bis( mdpi.combohrium.comnih.govthiadiazole)Morpholine (2 equiv.)MeCNReflux, 24 hMono-substituted researchgate.net

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, and the Stille reaction, which uses an organotin reagent, are particularly important for the derivatization of heterocycles. nih.gov

The bromo-derivatives of benzo[1,2-d:4,5-d′]bis( mdpi.combohrium.comnih.govthiadiazole) have been shown to be excellent substrates for both Suzuki-Miyaura and Stille cross-coupling reactions. nih.govresearchgate.net This allows for the selective formation of mono- and bis-arylated products, providing access to a wide range of derivatives with potentially interesting electronic and photophysical properties. nih.gov The Suzuki-Miyaura reaction, for example, has been used to couple various arylboronic acids to the 4-position of the bromo-benzo-bis-thiadiazole core. researchgate.net Furthermore, the Stille coupling has been effectively used to functionalize the imidazole backbone itself, demonstrating its utility for modifying different parts of a fused heterocyclic system. dntb.gov.ua These precedents strongly suggest that palladium-catalyzed cross-coupling reactions will be indispensable for creating a diverse library of substituted 2H-imidazo[4,5-g] mdpi.combohrium.comnih.govbenzothiadiazole derivatives.

Table 4: Palladium-Catalyzed Cross-Coupling on Related Heterocycles

Reaction TypeSubstrateCoupling PartnerCatalyst SystemProductReference
Suzuki-Miyaura4-bromobenzo[1,2-d:4,5-d′]bis( mdpi.combohrium.comnih.govthiadiazole)Arylboronic acids/estersPd(PPh₃)₄, K₂CO₃4-Aryl-benzo-bis-thiadiazole nih.govresearchgate.net
Stille4,8-dibromobenzo[1,2-d:4,5-d′]bis( mdpi.combohrium.comnih.govthiadiazole)OrganostannanesPd(PPh₃)₄Arylated benzo-bis-thiadiazole nih.gov
StilleN-DMAS-4,5-diiodoimidazoleOrganostannanesPd₂(dba)₃, CuI, AsPh₃4,5-Disubstituted imidazole dntb.gov.ua
C-S Cross-Coupling5-bromo-2,1,3-benzothiadiazoleThiolsPd(L-Pro)₂5-Arylsulfanyl-benzo-2,1,3-thiadiazole researchgate.net

C-H Functionalization Methodologies

Direct C-H functionalization is a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. For the related 2,1,3-benzothiadiazole (B189464) (BTD) scaffold, which shares the benzothiadiazole core with the target molecule, several C-H functionalization methods have been developed. These methodologies offer a blueprint for the potential functionalization of the benzo-fused portion of 2H-imidazo[4,5-g] nih.govresearchgate.netnih.govbenzothiadiazole.

One notable advancement is the regioselective iridium-catalyzed C-H borylation of BTD. nih.gov This method provides access to versatile 5-boryl or 4,6-diboryl BTD building blocks, which can then undergo further transformations at the C4, C5, C6, and C7 positions. nih.gov The regioselectivity of the borylation is a key aspect of this methodology. nih.gov

In addition to borylation, ruthenium-catalyzed C-H arylation has been demonstrated for the BTD core. For instance, a ruthenium-based catalytic system can achieve C4–H-arylation with high regioselectivity. nih.gov By adjusting the stoichiometry of the reagents, this can be extended to achieve tri-arylation at the 4, 5, and 6 positions. nih.gov Sequential arylations can also be employed to introduce different aromatic units. nih.gov These transition metal-catalyzed C-H functionalization techniques represent a significant tool for the late-stage modification of the benzothiadiazole moiety.

Table 1: Examples of C-H Functionalization Reactions on the 2,1,3-Benzothiadiazole (BTD) Core.

Reaction Type Catalyst/Reagents Position(s) Functionalized Product Type Ref
C-H Borylation Iridium Catalyst C5 or C4, C6 Borylated BTD nih.gov
C-H Arylation Ruthenium Catalyst C4 C4-Aryl BTD nih.gov
C-H Arylation Ruthenium Catalyst C4, C5, C6 4,5,6-Triaryl BTD nih.gov

Modifications for Tunable Electronic and Photophysical Properties

The electronic and photophysical properties of benzothiadiazole-containing compounds are highly tunable through chemical modifications. The 2,1,3-benzothiadiazole unit is a well-known electron acceptor, and its incorporation into larger π-conjugated systems often leads to materials with interesting optical and electronic characteristics. nih.govacs.org

The introduction of various substituents onto the benzothiadiazole ring system can significantly alter its properties. For example, a series of fluorescent 2,1,3-benzothiadiazole derivatives with different N-substituents at the 4-position have been synthesized and studied. nih.gov These modifications influence the photophysical properties, including absorption and emission wavelengths, quantum yields, and solvatochromism. nih.gov

Methyl substitution on the benzothiadiazole core has also been shown to fine-tune the photophysical and electroluminescence properties of BTD-based emitters. acs.org The position of the methyl group can lead to blue shifts in absorption and emission spectra compared to the non-methylated analogues. acs.org

Furthermore, the design of donor-π-acceptor-π-donor (D-π-A-π-D) molecules, where benzothiadiazole acts as the acceptor (A), has been a successful strategy for developing materials with tailored optoelectronic properties for applications in organic photovoltaics and light-emitting diodes. rsc.org The choice of the donor (D) and π-spacer units has a significant impact on the intramolecular charge transfer (ICT) characteristics, which in turn govern the absorption and emission profiles of the molecules. rsc.org For instance, replacing a fluorene (B118485) π-spacer with a thiophene (B33073) π-spacer can lead to a bathochromic shift in absorption and enhanced emission. rsc.org

Table 2: Photophysical Properties of Selected Substituted Benzothiadiazole Derivatives.

Compound Type Key Modification Absorption Max (nm) Emission Max (nm) Key Finding Ref
4-N-Substituted BTDs Various N-substituents at C4 Varies Varies Tunable photophysical properties and solvatochromism. nih.gov
Methylated BTD Emitters Methyl group on BTD core Blue-shifted Blue-shifted Methyl position influences electronic properties. acs.org
D-π-A-π-D Dyes Carbazole (B46965)/Benzocarbazole donors; Fluorene/Thiophene spacers ~400-500 ~500-600 π-spacer and donor strength affect ICT and optoelectronic properties. rsc.org

Regio- and Stereoselective Synthesis Considerations

For instance, the regio- and diastereoselective synthesis of 3,4-dihydro-2H-benzo nih.govacs.orgimidazo[2,1-b] nih.govnih.govthiazine (B8601807) derivatives has been achieved through a DBU-catalyzed [3+3] annulation reaction. researchgate.net This methodology allows for the construction of a thiazine ring fused to a benzimidazole core with control over the relative stereochemistry of the newly formed stereogenic centers. researchgate.net The reaction conditions and the nature of the substrates play a crucial role in determining the outcome and selectivity of such transformations. researchgate.net

These principles of controlling reaction pathways to favor the formation of a specific regioisomer or stereoisomer are fundamental in the synthesis of any complex heterocyclic molecule. For the synthesis of 2H-imidazo[4,5-g] nih.govresearchgate.netnih.govbenzothiadiazole, careful selection of starting materials and reaction conditions would be paramount to ensure the correct fusion of the imidazole ring to the benzothiadiazole core at the desired positions. The inherent electronic properties and reactivity of the precursors would dictate the regiochemical outcome of the cyclization reactions.

Based on a comprehensive search of available scientific literature, it has been determined that there is currently no published experimental data for the specific chemical compound 2H-imidazo[4,5-g] researchgate.netresearchgate.netnih.govbenzothiadiazole .

Extensive searches were conducted to locate spectroscopic and structural data, including High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography (both single crystal and powder diffraction), and Electronic Spectroscopy (UV-Vis Absorption). These searches did not yield any specific experimental results for the parent compound "2H-imidazo[4,5-g] researchgate.netresearchgate.netnih.govbenzothiadiazole".

While research exists for related heterocyclic systems and derivatives, such as 5-substituted imidazo-benzothiadiazoles and other analogues, this information does not directly correspond to the specific molecular architecture and properties of 2H-imidazo[4,5-g] researchgate.netresearchgate.netnih.govbenzothiadiazole. Adhering to strict scientific accuracy, it is not appropriate to extrapolate data from these related but structurally distinct compounds.

Therefore, the requested article focusing solely on the advanced spectroscopic and structural elucidation of 2H-imidazo[4,5-g] researchgate.netresearchgate.netnih.govbenzothiadiazole cannot be generated at this time due to the absence of the necessary scientific data in the public domain.

Further research, including the chemical synthesis and subsequent analytical characterization of 2H-imidazo[4,5-g] researchgate.netresearchgate.netnih.govbenzothiadiazole, would be required to produce the experimental data necessary to fulfill the detailed outline provided in the user's request.

Advanced Spectroscopic and Structural Elucidation of 2h Imidazo 4,5 G 1 2 3 Benzothiadiazole and Its Analogues

Electronic Spectroscopy for Photophysical Property Characterization

Fluorescence Emission Spectroscopy

Fluorescence emission spectroscopy is a powerful tool to probe the excited state properties of molecules. For derivatives of imidazo-benzothiadiazole, the emission spectra are highly sensitive to the molecular structure and the surrounding environment. Studies on aryl or heteroaryl 5-substituted imidazo-benzothiadiazole derivatives have shown that these compounds exhibit significant fluorescence. researchgate.netunito.it

The emission properties are dictated by the nature of the substituent at the 5-position of the imidazo-benzothiadiazole core. For instance, a derivative featuring a pyrrole (B145914) substituent and another with a diphenylamine group display distinct emission maxima. researchgate.net These differences arise from the varied electronic nature of the substituents, which modulates the energy of the excited state from which fluorescence occurs. The emission spectra typically show broad bands, characteristic of molecules with significant intramolecular charge transfer (ICT) character in the excited state. The position of the emission maximum can be tuned by altering the electron-donating or electron-withdrawing strength of the substituent, a common strategy in the design of fluorophores for specific applications.

Time-Resolved Fluorescence and Quantum Yield Determinations

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. For benzothiadiazole-based push-pull molecules, high fluorescence quantum yields have been reported, indicating that radiative decay is a dominant de-excitation pathway. For example, indazole-benzothiadiazole derivatives have been shown to exhibit quantum yields as high as 0.96 in dichloromethane. arkat-usa.org

Time-resolved fluorescence measurements provide insights into the lifetime of the excited state (τf). For highly fluorescent benzothiadiazole derivatives, excited-state lifetimes are typically in the nanosecond range. For example, certain indazole-benzothiadiazole compounds feature long excited-state lifetimes of approximately 10 ns, which is consistent with their high quantum yields and suggests that non-radiative decay processes are minimal in these systems. arkat-usa.org In contrast, structural modifications that introduce new non-radiative decay pathways can lead to a reduction in both the quantum yield and the fluorescence lifetime. arkat-usa.org

Below is a table showcasing representative photophysical data for analogous benzothiadiazole compounds.

CompoundSolventEmission Max (λem, nm)Quantum Yield (ΦF)Lifetime (τf, ns)
4-(2-(1H-Indazol-3-yl)vinyl)benzo[c] researchgate.netunito.itarkat-usa.orgthiadiazoleDichloromethane5300.92~10
4-(2-(1-Methyl-1H-indazol-3-yl)vinyl)benzo[c] researchgate.netunito.itarkat-usa.orgthiadiazoleDichloromethane5510.96~10
4-(2-(2-Methyl-2H-indazol-3-yl)vinyl)benzo[c] researchgate.netunito.itarkat-usa.orgthiadiazoleDichloromethane5840.77~8

This data is derived from studies on analogous compounds to illustrate typical values. arkat-usa.org

Solvatochromic Investigations

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules where the dipole moment changes significantly upon electronic excitation. Aryl or heteroaryl 5-substituted imidazo-benzothiadiazole derivatives have been shown to display remarkable solvatofluorochromism, where the fluorescence emission color changes with solvent polarity. researchgate.netunito.it This effect suggests that the photoexcited states of these molecules have a polar nature and are stabilized by polar solvents, leading to a red shift (bathochromic shift) in the emission spectrum as the solvent polarity increases. researchgate.net

In contrast, the UV/Vis absorption spectra of these compounds often show negligible solvatochromism. researchgate.net This indicates that the ground state of these molecules has low polarity, and the significant change in electronic distribution primarily occurs in the excited state. researchgate.net The Lippert-Mataga plot, which correlates the Stokes shift with the solvent orientation polarizability, can be used to quantify the solvatochromic effect and estimate the change in dipole moment between the ground and excited states.

The following table presents the fluorescence emission maxima for a 5-(pyrrol-2-yl)-substituted imidazo-benzothiadiazole derivative in a range of solvents with varying polarity, illustrating the solvatofluorochromic effect.

SolventDielectric Constant (ε)Emission Max (λem, nm)
n-Hexane1.88485
Toluene2.38517
Chloroform4.81545
Ethyl Acetate (B1210297)6.02553
Dichloromethane8.93565
Acetone20.7583
Acetonitrile37.5588
DMSO46.7601

Data is for a representative 5-substituted imidazo-benzothiadiazole derivative. researchgate.net

Electrochemical Studies for Electronic Energy Levels

Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in determining the electronic energy levels of molecules, specifically the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These parameters are crucial for understanding the electronic structure and for designing materials for optoelectronic applications.

For benzothiadiazole derivatives, the HOMO and LUMO energy levels can be estimated from their oxidation and reduction potentials, respectively, as measured by CV. The onset potentials of the oxidation and reduction waves are used in empirical equations to calculate the energy levels, often referenced against a standard like the ferrocene/ferrocenium (Fc/Fc+) redox couple.

The general trend observed for donor-acceptor molecules based on the benzothiadiazole core is that the HOMO level is primarily located on the electron-donating moiety, while the LUMO is localized on the electron-accepting benzothiadiazole fragment. By systematically varying the donor and acceptor strengths of the substituents, the HOMO-LUMO gap can be precisely tuned. For instance, stronger electron-donating groups will raise the HOMO energy level, while stronger electron-accepting groups will lower the LUMO energy level, both resulting in a smaller energy gap.

Theoretical and Computational Investigations on 2h Imidazo 4,5 G 1 2 3 Benzothiadiazole Systems

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules, providing a balance between accuracy and computational cost. scirp.org DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy conformation on the potential energy surface. mdpi.com For benzothiadiazole-based molecules, DFT has been successfully used to obtain optimized structures that correlate well with experimental data, such as those from X-ray crystallography. nih.govmdpi.comresearchgate.net

In systems related to 2H-imidazo[4,5-g] nih.govbiointerfaceresearch.comnih.govbenzothiadiazole, DFT calculations reveal key structural parameters like bond lengths and angles. mdpi.com For instance, studies on fused benzothiadiazole structures show that the geometry can influence electronic properties. Geometric optimization of excited states has revealed that a more planar structure in the excited state compared to the ground state can lead to more significant π–π* overlap. researchgate.net This planarity is crucial for facilitating close intermolecular contacts, which is important for applications in organic electronics. nih.gov

ParameterDescriptionRelevance to 2H-imidazo[4,5-g] nih.govbiointerfaceresearch.comnih.govbenzothiadiazole
Functional Approximates the exchange-correlation energy. Common choices include B3LYP.The choice of functional impacts the accuracy of calculated energies and geometries.
Basis Set A set of mathematical functions used to build molecular orbitals. Examples include 6-31G* or def2-TZVP. researchgate.netA larger, more flexible basis set generally yields more accurate results but requires more computational resources.
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Provides foundational data on bond lengths, bond angles, and dihedral angles, which influence molecular packing and electronic conjugation.
Electronic Structure The distribution of electrons within the molecule.Helps in understanding charge distribution, dipole moment, and the nature of chemical bonds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties, as well as the reactivity of a molecule. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter for predicting a molecule's stability and its potential use in optoelectronic devices. nih.govmdpi.com

For donor-acceptor (D-A) systems containing a benzothiadiazole core, the distribution of these orbitals is typically well-separated. nih.govsemanticscholar.org In related imidazo-benzothiadiazole derivatives, the HOMO is often localized on the more electron-rich donor portion of the molecule (such as the imidazole (B134444) ring and any aryl substituents), while the LUMO is predominantly distributed over the electron-deficient benzothiadiazole acceptor core. nih.govresearchgate.net This spatial separation of FMOs is a hallmark of intramolecular charge transfer (ICT) character. researchgate.net

The energy levels of the HOMO and LUMO can be tuned by modifying the molecular structure. researchgate.net For example, introducing stronger electron-donating groups tends to raise the HOMO energy level, while stronger electron-accepting groups lower the LUMO level, often resulting in a smaller energy gap. researchgate.net

Compound SystemHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)Reference
4-(1H-benzimidazol-2-yl)-7-bromo-2,1,3-benzothiodiazole-0.29500.01580.3108 researchgate.net
4,7-di(thiophen-2-yl)benzothiadiazole derivative (PTBTT)-5.68-3.911.77 core.ac.uk
4,7-bis(4-hexylthiophen-2-yl)benzothiadiazole derivative (PHTBTHT)-5.71-3.721.99 core.ac.uk
5-fluoro-4,7-di(furan-2-yl)benzothiadiazole derivative (PFBTF)-5.61-4.041.57 core.ac.uk

Computational methods can accurately predict various spectroscopic parameters. Time-dependent DFT (TD-DFT) is a powerful tool for simulating electronic absorption (UV-Vis) spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net For benzothiadiazole derivatives, TD-DFT calculations have shown that the lowest energy absorption band, corresponding to the HOMO→LUMO transition, is often associated with an intramolecular charge transfer. nih.govresearchgate.net The calculated maximum absorption wavelengths (λmax) generally show good agreement with experimental data. nih.gov

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions are invaluable for assigning experimental spectra, especially for complex molecules where signals may overlap. Studies on related azole heterocycles like imidazoles and pyrazoles have demonstrated the effectiveness of GIAO calculations in reproducing experimental chemical shifts and understanding the effects of protonation and solvent interactions. researchgate.net

Spectroscopic ParameterComputational MethodPredicted Information
UV-Vis Transitions Time-Dependent DFT (TD-DFT)Excitation energies, oscillator strengths, and maximum absorption wavelengths (λmax), corresponding to HOMO→LUMO and other electronic transitions. nih.govresearchgate.net
NMR Chemical Shifts Gauge-Including Atomic Orbital (GIAO)Isotropic magnetic shielding values, which are converted to ¹H and ¹³C chemical shifts (δ) relative to a standard (e.g., TMS). researchgate.net

Ab Initio Calculations for Fundamental Molecular Properties and Reactivity Prediction

Ab initio calculations, which are based on first principles without reliance on empirical parameters, provide a high level of theory for studying molecular properties. These methods are particularly useful for investigating fundamental properties and predicting reactivity.

In studies of complex heterocycles like benzo[1,2-d:4,5-d′]bis( nih.govbiointerfaceresearch.comnih.govthiadiazole) (isoBBT), a system structurally related to the core of imidazo[4,5-g]benzothiadiazole, ab initio calculations have been used to analyze the electronic structure and delocalization. nih.govnih.govresearchgate.net Such calculations can determine key reactivity indicators, including electron affinity, which is a measure of a molecule's ability to accept an electron. A higher electron affinity suggests a more electron-deficient character and greater susceptibility to nucleophilic attack. nih.govresearchgate.net These high-level calculations can elucidate how the incorporation of substituents, such as bromine atoms, modifies the electronic deficiency and, consequently, the chemical reactivity of the heterocyclic core. nih.govnih.gov

Computational Studies of Aromaticity and Electron Deficiency

The concepts of aromaticity and electron deficiency are central to the chemistry of heterocyclic compounds. Computational methods allow for a quantitative assessment of these properties. For the related benzo[1,2-d:4,5-d′]bis( nih.govbiointerfaceresearch.comnih.govthiadiazole) system, ab initio calculations have been performed to evaluate its aromaticity and compare its electron deficiency to that of its isomers. nih.govnih.govresearchgate.net

Calculations at a high level of theory revealed that the electron affinity of isoBBT is significant, confirming its electron-withdrawing nature, though less pronounced than that of its benzo[1,2-c:4,5-c′]bis nih.govbiointerfaceresearch.comresearchgate.netthiadiazole (BBT) isomer (1.09 eV vs. 1.90 eV). nih.govresearchgate.net This electron deficiency is key to the reactivity of the molecule, for instance, in aromatic nucleophilic substitution reactions. nih.gov Computational studies have also shown that introducing bromine atoms can enhance the electron deficiency of the core almost without affecting its aromaticity. This is a crucial finding, as it suggests that the core's reactivity can be tuned for specific chemical transformations while preserving the stability associated with its aromatic character. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on single, isolated molecules (often in a simulated solvent environment), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational flexibility and interactions with surrounding molecules. nih.gov MD simulations have been applied to various benzimidazole (B57391) and benzothiazole (B30560) derivatives to study their stability and interactions, particularly in biological contexts. nih.govnih.gov

For a molecule like 2H-imidazo[4,5-g] nih.govbiointerfaceresearch.comnih.govbenzothiadiazole, MD simulations could be used to explore its conformational landscape, especially if flexible side chains were attached. More importantly, in the context of materials science, MD simulations can model the aggregation and packing of molecules in the solid state. These simulations can predict how molecules arrange themselves and reveal the nature and strength of intermolecular interactions, such as π-π stacking and hydrogen bonding. Understanding these interactions is critical, as they dictate the morphology and charge transport properties of organic semiconductor films. biointerfaceresearch.com

Applications in Advanced Materials and Chemical Sensing

Organic Electronics and Optoelectronic Devices

While the broader class of benzothiadiazole-containing molecules has been extensively studied in organic electronics, specific research focusing solely on the 2H-imidazo[4,5-g] nih.govnih.govresearchgate.netbenzothiadiazole isomer is still an emerging field. The inherent electron-accepting nature of the benzothiadiazole unit makes this class of compounds promising candidates for various optoelectronic applications.

Electron-Accepting Building Blocks for Organic Light-Emitting Diodes (OLEDs/PhOLEDs)

The electron-deficient character of the benzothiadiazole core, when integrated into larger molecular architectures, can facilitate electron transport and injection in OLEDs. Fused imidazole-benzothiadiazole systems have been investigated as potential components in host materials for thermally activated delayed fluorescence (TADF)-OLEDs. For instance, a related isomer, benzo seoultech.ac.krwindows.netimidazo[2,1-b] nih.govresearchgate.netthiazine (B8601807) (BBIT), has been introduced as an electron-acceptor core in bipolar host materials. When combined with electron-donating carbazole (B46965) units, these materials have demonstrated high triplet energies and excellent thermal stability. nih.govrsc.org Solution-processable OLEDs using these hosts with a green TADF emitter achieved a maximum external quantum efficiency (EQE) of up to 23.3%. rsc.orgresearchgate.net This highlights the potential of incorporating imidazole-fused benzothiadiazole structures as electron-accepting components to develop efficient host materials for next-generation OLEDs. nih.govrsc.org

Active Layers in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Benzothiadiazole derivatives are widely used as electron-acceptor units in donor-acceptor (D-A) type semiconducting polymers for organic solar cells due to their ability to lower the bandgap and absorb light in the visible and near-infrared regions. nih.govnih.govnih.govrsc.orgnih.gov While specific data on 2H-imidazo[4,5-g] nih.govnih.govresearchgate.netbenzothiadiazole in OPVs is limited, studies on related benzothiadiazole-based polymers demonstrate their potential. For example, copolymers of benzothiadiazole derivatives with fluorene (B118485) have been synthesized and, when blended with PC71BM, showed power conversion efficiencies (PCEs) up to 2.08%. nih.gov Furthermore, the incorporation of fluorine atoms into the benzothiadiazole unit has been shown to improve the PCE of organic solar cells. rsc.org In one study, a polymer based on a fluorinated benzothiadiazole derivative achieved a PCE of 4.24%. rsc.org Another example of a benzothiadiazole-based small molecule acceptor, when used in a bulk heterojunction solar cell with P3HT as the donor, achieved a PCE of 2.54% with a high open-circuit voltage of 0.96 V. seoultech.ac.kr These findings suggest that the 2H-imidazo[4,5-g] nih.govnih.govresearchgate.netbenzothiadiazole core could be a valuable building block for designing new acceptor materials for high-efficiency organic solar cells.

Design of Donor-Acceptor (D-A) Systems for Enhanced Performance

The combination of the electron-donating imidazole (B134444) ring and the electron-accepting benzothiadiazole core within the 2H-imidazo[4,5-g] nih.govnih.govresearchgate.netbenzothiadiazole structure creates an intrinsic donor-acceptor framework. This architecture is highly desirable for tuning the optoelectronic properties of organic materials. By attaching various donor or acceptor groups to this core, the intramolecular charge transfer (ICT) characteristics can be modulated, leading to materials with tailored absorption and emission profiles. researchgate.netrsc.org For example, D–A–D type molecules based on a 1H-benzo[d]imidazole core have been shown to act as optical waveguides. nih.gov The design of such D-A systems is crucial for developing materials with enhanced performance in a variety of organic electronic devices. nih.govresearchgate.net

Photoactive Materials for Optical Data Storage and Photoreactive Media

Currently, there is no specific research available on the application of 2H-imidazo[4,5-g] nih.govnih.govresearchgate.netbenzothiadiazole in optical data storage or as photoreactive media.

Chemical Sensing and Probing Applications

The fusion of the imidazole and benzothiadiazole rings gives rise to a unique scaffold for the development of fluorescent chemosensors and probes. The imidazole moiety can act as a recognition site for various analytes, while the benzothiadiazole core serves as a sensitive fluorophore, whose emission properties can be modulated upon analyte binding.

Derivatives of imidazole-fused benzothiadiazole have been successfully developed as fluorescent probes for detecting changes in pH and for the selective recognition of metal ions and other small molecules. nih.govresearchgate.net For instance, a series of fluorescent probes based on an imidazole-fused benzothiadiazole scaffold have been synthesized for monitoring lysosomal pH in living cells. nih.govresearchgate.net These probes exhibit a pH-dependent fluorescence response, with one particular derivative, MIBTAA, showing a good linear response to pH changes in the range of 4.4 to 5.6 with red emission. nih.gov

Furthermore, aryl or heteroaryl substituted imidazo-benzothiadiazole derivatives have been shown to act as selective chemosensors for mercury(II) cations and acetate (B1210297) anions. windows.net These compounds display significant changes in their absorption and fluorescence spectra upon binding to these specific ions, allowing for their detection. The table below summarizes the sensing capabilities of some of these imidazole-benzothiadiazole based probes.

ProbeAnalyteDetection MethodKey Findings
MIBTAApHFluorescenceGood linear response in the pH range of 4.4 to 5.6 with red emission. nih.gov
Imidazo-benzothiadiazole derivative with pyrrole (B145914)Hg(II), AcetateFluorescence, ColorimetricSelective sensing of mercury(II) and acetate ions. windows.net
Imidazo-benzothiadiazole derivative with triphenylamineHg(II), AcetateFluorescence, ColorimetricSelective sensing of mercury(II) and acetate ions with different spectral shifts compared to the pyrrole derivative. windows.net

Development of Fluorescent Chemosensors for Analyte Detection

The development of fluorescent chemosensors based on the imidazo-benzothiadiazole framework is an active area of research. These sensors are designed to exhibit changes in their fluorescence properties—such as intensity, wavelength, or lifetime—upon interaction with a specific analyte. mdpi.comresearchgate.net The core structure often acts as a fluorophore, while appended functional groups serve as recognition sites for the target molecule.

Researchers have successfully synthesized aryl or heteroaryl 5-substituted imidazo-benzothiadiazole derivatives that function as multi-responsive chemosensors. nih.govresearchgate.net These compounds leverage the imidazole ring as a versatile binding site for various ions and molecules. nih.govwindows.net The design strategy often involves creating donor-acceptor (D-A) systems within the molecule, where the benzothiadiazole unit acts as the acceptor. rsc.org This intramolecular charge transfer (ICT) is sensitive to the local environment and can be modulated by the binding of an analyte, leading to a detectable optical response. nih.gov For example, the nucleophilic addition of a cyanide anion to a sensor featuring a benzothiazole (B30560) moiety conjugated with 1H-indene-1,3(2H)-dione was shown to inhibit the ICT process, resulting in significant spectral and color alterations. nih.gov This principle allows for the highly selective and sensitive detection of analytes like the cyanide ion, even at nanomolar concentrations. nih.gov

These chemosensors offer significant advantages, including the potential for real-time monitoring and high sensitivity, making them applicable in environmental monitoring and biological systems. nih.govresearchgate.net

Design of Optical Devices for Anionic, Cationic, and Neutral Analytes

The versatility of the 2,1,3-benzothiadiazole (B189464) (BTD) core, a key component of the title compound, makes it a valuable building block for optical devices designed to detect a wide array of analytes. mdpi.comresearchgate.net By modifying the substituents on the fused imidazole and benzothiadiazole rings, researchers can tune the electronic properties and create specific binding pockets for anions, cations, and neutral molecules. mdpi.com

Key Design Principles:

Recognition Unit: This part of the sensor is responsible for selectively binding to the target analyte. For imidazo-benzothiadiazole systems, the imidazole moiety, with its amphoteric nature, can act as a hydrogen-bond donor for anions or a coordination site for cations. nih.govwindows.net

Signaling Unit: The benzothiadiazole core typically serves as the fluorogenic or chromogenic signaling unit. Its inherent fluorescence and photostability are crucial for generating a reliable output. mdpi.com

Photophysical Mechanisms: Detection often relies on mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT). mdpi.comresearchgate.net Analyte binding modulates these processes, causing a change in the fluorescence emission.

Examples of Detected Analytes:

Cations: Derivatives have been developed that selectively sense mercury(II) ions (Hg²⁺). The interaction with the cation causes significant shifts in the absorption and fluorescence emission spectra. nih.govresearchgate.net

Anions: The same molecular platforms have demonstrated selectivity for acetate anions. The binding event is strong enough to be studied using techniques like ¹H NMR, confirming the interaction mechanism. nih.govresearchgate.net

Neutral Analytes: These sensors have also been applied to the detection of nitroaromatic compounds, which are important for security and environmental protection. nih.gov Research has shown that these sensors can discriminate between different nitroarenes, such as p-nitrophenol and picric acid, based on the presence of specific functional groups on the analyte. nih.govresearchgate.net

The ability to create a single molecular system that can respond to multiple types of analytes has led to the concept of "lab-on-a-molecule" probes, showcasing the advanced capabilities of these materials. nih.gov

Table 1: Imidazo-Benzothiadiazole Based Optical Sensors and Their Target Analytes
Analyte TypeSpecific AnalyteSensing MechanismObserved ChangeReference
CationicMercury(II) (Hg²⁺)Coordination BindingSignificant shifts in absorption and fluorescence spectra nih.gov
AnionicAcetate (CH₃COO⁻)Hydrogen BondingSignificant shifts in absorption and fluorescence spectra nih.gov
NeutralNitroaromatics (e.g., Picric Acid)Molecular InteractionFluorescence quenching nih.gov
AnionicCyanide (CN⁻)Nucleophilic Addition / ICT InhibitionBlue shift in fluorescence emission nih.gov

Intracellular pH Imaging and Biological Probes in Living Systems

Intracellular pH is a critical parameter that governs many cellular functions, and its dysregulation is linked to various diseases, including cancer and neurodegenerative disorders. researchgate.net Consequently, developing probes for accurately monitoring pH in living cells, particularly within specific organelles like lysosomes, is of great importance.

A series of fluorescent probes based on an imidazole-fused benzothiadiazole scaffold have been synthesized for this purpose. nih.govresearchgate.net By modifying substituents on the imidazole moiety, the optical properties and acid-base response of the probes can be finely tuned. nih.gov Researchers developed a probe, MIBTAA, by introducing a morpholine (B109124) group, which acts as a lysosome-targeting unit and a pH-responsive site. nih.govresearchgate.net

Key Findings for the MIBTAA Probe:

pH Response: The probe exhibited a decrease in fluorescence intensity as the pH increased from 4.0 to 8.5. nih.govresearchgate.net

Optimal Range: It showed a good linear response to pH changes in the range of 4.4 to 5.6, which is highly relevant for monitoring lysosomal pH. nih.gov

pKa Value: The probe possessed a pKa of 5.3, making it suitable for sensing pH variations within the acidic environment of lysosomes. nih.govresearchgate.net

Application in Living Cells: The MIBTAA probe was successfully used to monitor pH changes in living cells induced by chemical agents like the proton-pump inhibitor Bafilomycin A1 and chloroquine. nih.govresearchgate.net

This work demonstrates the significant potential of imidazo-benzothiadiazole derivatives as biological probes for real-time imaging of physiological processes in living systems. nih.govnih.govresearchgate.net

Table 2: Properties of the Imidazole-Fused Benzothiadiazole pH Probe (MIBTAA)
PropertyValue / DescriptionReference
Target OrganelleLysosome nih.gov
EmissionRed researchgate.net
pKa5.3 nih.govresearchgate.net
Linear pH Response Range4.4 - 5.6 (R² = 0.9918) nih.govresearchgate.net
Demonstrated ApplicationMonitoring drug-induced pH variation in living cells nih.gov

Differentiation of Living and Dead Cells in Research Models

The ability to distinguish between living and dead cells is fundamental in many areas of biological research, from assessing cytotoxicity to monitoring tissue health. This is typically achieved using fluorescent probes that can selectively stain cells based on membrane integrity—a key indicator of cell viability. nih.gov While many commercial dyes exist for this purpose, research into novel fluorophores continues.

The application of 2H-imidazo[4,5-g] nih.govresearchgate.netmdpi.combenzothiadiazole specifically for the differentiation of living and dead cells is a developing area. However, the broader class of benzothiadiazole derivatives has shown promise in live-cell imaging due to favorable photophysical properties like high stability, bright emission, and good cell membrane permeability. nih.govnih.gov

The general principle of live/dead staining involves using two different dyes. One dye is cell-permeant and stains all cells (e.g., Hoechst 33342), while the second is cell-impermeant and only enters cells with compromised membranes (i.e., dead cells), where it stains the nucleus (e.g., propidium (B1200493) iodide). nih.gov The inherent fluorescence of imidazo-benzothiadiazole derivatives could potentially be harnessed to design novel probes for such assays, possibly by creating derivatives that change their fluorescence upon binding to intracellular components like DNA, with their cell permeability tailored by chemical modification. While specific studies on using 2H-imidazo[4,5-g] nih.govresearchgate.netmdpi.combenzothiadiazole for this purpose are not extensively documented, the proven utility of the benzothiadiazole scaffold in creating probes for DNA and other cellular components suggests this is a plausible and promising direction for future research. researchgate.net

Catalytic Applications and Ligand Design

Beyond their optical applications, functionalized 2,1,3-benzothiadiazoles are emerging as intriguing ligands in coordination chemistry and crystal engineering. rsc.orgresearchgate.net The presence of multiple heteroatoms (nitrogen and sulfur) provides potential coordination sites for metal ions, allowing for the design of novel metal complexes and metal-organic frameworks (MOFs). researchgate.netwikipedia.org

Research has shown that 4-amino-2,1,3-benzothiadiazole can act as a ligand, forming a 2:1 complex with zinc chloride (ZnCl₂). rsc.org In this structurally defined complex, the ligand coordinates to the zinc center exclusively through the nitrogen atom of its amino group, revealing a distinct coordination mode. rsc.orgresearchgate.net This finding is significant as it expands the known coordination chemistry of benzothiadiazole derivatives.

While the direct catalytic applications of 2H-imidazo[4,5-g] nih.govresearchgate.netmdpi.combenzothiadiazole complexes are still an area of exploration, their role as versatile building blocks for ligands is clear. The ability to form stable complexes with transition metals opens up possibilities for their use in:

Homogeneous Catalysis: Metal complexes containing these ligands could potentially catalyze various organic transformations.

Materials Science: The formation of coordination polymers and MOFs could lead to materials with interesting catalytic, sorption, or electronic properties.

Crystal Engineering: The benzothiadiazole ring system can participate in non-covalent interactions like π-stacking and S···N contacts, which can be used to control the assembly of molecules in the solid state, creating functional crystalline materials. rsc.orgresearchgate.net

The synthesis of these ligand-metal complexes represents a foundational step toward exploring their potential catalytic activities and designing more complex, functional materials. rsc.org

Future Directions and Emerging Research Avenues for 2h Imidazo 4,5 G 1 2 3 Benzothiadiazole

Development of Novel, Sustainable, and Green Synthetic Routes

The development of environmentally friendly and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research on 2H-imidazo[4,5-g] nih.govnih.govmdpi.combenzothiadiazole should prioritize the exploration of green synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. nih.gov

One promising approach is the application of ultrasound-assisted synthesis, which has been successfully employed for the rapid and efficient synthesis of related imidazole (B134444) compounds. nih.gov This technique can often lead to higher yields in shorter reaction times under milder conditions compared to conventional methods. Similarly, the use of eco-friendly catalysts, such as basic alumina (B75360) or montmorillonite (B579905) K10, could facilitate solvent-free or solid-state reactions, further enhancing the green credentials of the synthesis. mdpi.com The principles of green chemistry, including atom economy and the use of renewable feedstocks, should guide the design of new synthetic pathways to this heterocyclic system. mdpi.com

Green Chemistry ApproachPotential Advantages for Synthesis
Ultrasound-assisted synthesisFaster reaction rates, higher yields, milder conditions. nih.gov
Solvent-free reactionsReduced solvent waste, simplified purification. mdpi.com
Use of green catalystsLower toxicity, potential for recyclability. mdpi.com
Microwave-assisted synthesisRapid heating, improved reaction control.

Exploration of New Derivatization Strategies for Targeted Properties and Functions

The functionalization of the 2H-imidazo[4,5-g] nih.govnih.govmdpi.combenzothiadiazole core is crucial for tuning its physicochemical properties and tailoring it for specific applications. Future research should focus on developing versatile derivatization strategies to introduce a wide range of functional groups onto the heterocyclic scaffold.

Drawing inspiration from the well-established chemistry of 2,1,3-benzothiadiazole (B189464), regioselective C-H functionalization presents a powerful tool for introducing substituents at specific positions on the benzene (B151609) ring. nih.gov Techniques such as iridium-catalyzed C-H borylation can provide access to versatile building blocks that can be further modified through cross-coupling reactions. nih.gov Additionally, the exploration of reactions targeting the imidazole ring, such as N-alkylation or N-arylation, could provide another avenue for structural diversification. The synthesis of a library of derivatives with varying electronic and steric properties will be essential for establishing structure-property relationships and identifying candidates with desirable characteristics for applications in areas like organic electronics or as fluorescent probes.

Integration into Hybrid Materials and Nanostructures

The unique electronic and photophysical properties inherent to the benzothiadiazole moiety suggest that 2H-imidazo[4,5-g] nih.govnih.govmdpi.combenzothiadiazole could be a valuable component in the construction of advanced hybrid materials and nanostructures. Future research should explore the incorporation of this heterocyclic system into various material architectures.

One promising avenue is the development of metal-organic frameworks (MOFs), where the 2H-imidazo[4,5-g] nih.govnih.govmdpi.combenzothiadiazole unit could serve as a novel organic linker. wikipedia.org The nitrogen atoms in the imidazole and thiadiazole rings could act as coordination sites for metal ions, leading to the formation of porous materials with potential applications in gas storage, separation, and catalysis. wikipedia.org Furthermore, the integration of 2H-imidazo[4,5-g] nih.govnih.govmdpi.combenzothiadiazole derivatives into nanoparticles, such as silica (B1680970) or polymer-based systems, could lead to the development of novel fluorescent probes for bio-imaging applications. nih.gov The self-assembly of appropriately functionalized derivatives into well-defined nanostructures is another exciting area for future exploration.

Material TypePotential Application
Metal-Organic Frameworks (MOFs)Gas storage, catalysis, sensing. wikipedia.org
Fluorescent NanoparticlesBio-imaging, diagnostics. nih.gov
Self-Assembled NanostructuresOrganic electronics, photonics.
Hybrid Thin FilmsPhotovoltaics, light-emitting diodes.

Advanced Characterization Techniques for In Situ Studies

A thorough understanding of the structure, properties, and reactivity of 2H-imidazo[4,5-g] nih.govnih.govmdpi.combenzothiadiazole and its derivatives will require the application of a suite of advanced characterization techniques. While standard spectroscopic and crystallographic methods will be essential for routine analysis, future research should also leverage more sophisticated techniques to gain deeper insights.

In situ spectroscopic methods, such as temperature-variable NMR or UV-Vis spectroscopy, could be employed to monitor the formation of derivatives and intermediates in real-time, providing valuable mechanistic information. Computational modeling, including Density Functional Theory (DFT) calculations, will be instrumental in predicting molecular geometries, electronic structures, and photophysical properties, thereby guiding the rational design of new derivatives with targeted characteristics. researchgate.net Single-crystal X-ray diffraction will be crucial for unambiguously determining the three-dimensional structure of these molecules and understanding their packing in the solid state. nih.gov

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Bio-Inspired Systems

The full potential of 2H-imidazo[4,5-g] nih.govnih.govmdpi.combenzothiadiazole is most likely to be realized through interdisciplinary collaborations that bridge the gap between fundamental chemistry and applied sciences. The unique combination of an imidazole ring, often found in biological systems, and a benzothiadiazole unit, with its interesting electronic properties, makes this scaffold a compelling candidate for a wide range of applications.

In the realm of materials science, collaborations with physicists and engineers will be key to developing and testing new organic electronic devices incorporating 2H-imidazo[4,5-g] nih.govnih.govmdpi.combenzothiadiazole derivatives. In the life sciences, the structural similarity of the imidazole moiety to biological purines could inspire the design of new therapeutic agents or chemical probes for studying biological processes. The development of bio-inspired systems, such as sensors that mimic biological recognition events, could also be a fruitful area of research. Such interdisciplinary efforts will be essential for translating the fundamental chemical knowledge of this novel heterocyclic system into tangible technological and biomedical innovations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.